

# Spectroscopic Profile of 2,4-Dihydroxy-5-isopropylbenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,4-Dihydroxy-5-isopropylbenzoic acid

**Cat. No.:** B570215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dihydroxy-5-isopropylbenzoic acid** (CAS No. 1184181-48-3). The document details available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.

## Spectroscopic Data

The following sections present the available spectroscopic data for **2,4-Dihydroxy-5-isopropylbenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms within a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented below was reported in methanol-d4 (CD3OD) at 400 MHz.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.68	s	1H	-	Ar-H
6.35	s	1H	-	Ar-H
3.22-3.25	m	1H	-	-CH(CH <sub>3</sub> ) <sub>2</sub>
1.27	d	6H	4.0	-CH(CH <sub>3</sub> ) <sub>2</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The data below was reported in methanol-d4 (CD<sub>3</sub>OD) at 100 MHz.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
173.8	C=O (Carboxylic Acid)
163.3	Ar-C-OH
163.1	Ar-C-OH
129.2	Ar-C
128.7	Ar-C-H
105.4	Ar-C-H
103.1	Ar-C
27.7	-CH(CH <sub>3</sub> ) <sub>2</sub>
23.2	-CH(CH <sub>3</sub> ) <sub>2</sub>

### Infrared (IR) Spectroscopy

While specific experimental IR data for **2,4-Dihydroxy-5-isopropylbenzoic acid** is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
~3200 (broad)	O-H (Phenolic)	Stretching
~2960	C-H (Isopropyl)	Asymmetric Stretching
~2870	C-H (Isopropyl)	Symmetric Stretching
~1650	C=O (Carboxylic Acid)	Stretching
~1600, ~1470	C=C (Aromatic)	Stretching
~1250	C-O (Carboxylic Acid/Phenol)	Stretching

## Mass Spectrometry (MS)

Specific experimental mass spectrometry data for **2,4-Dihydroxy-5-isopropylbenzoic acid** is not available in the searched results. However, based on its structure, the following fragmentation patterns can be anticipated under Electron Ionization (EI). The molecular weight of **2,4-Dihydroxy-5-isopropylbenzoic acid** is 196.20 g/mol .

m/z	Fragment	Description
196	[M] <sup>+</sup>	Molecular Ion
181	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
151	[M - COOH] <sup>+</sup>	Loss of the carboxylic acid group
133	[M - COOH - H <sub>2</sub> O] <sup>+</sup>	Loss of carboxylic acid and water

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **2,4-Dihydroxy-5-isopropylbenzoic acid** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR).
- Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.
- Cap the NMR tube securely.

### Data Acquisition:

- Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For  $^{13}\text{C}$  NMR, a larger number of scans is typically required.
- Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

### Sample Preparation and Data Acquisition:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **2,4-Dihydroxy-5-isopropylbenzoic acid** sample onto the center of the ATR crystal.
- Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

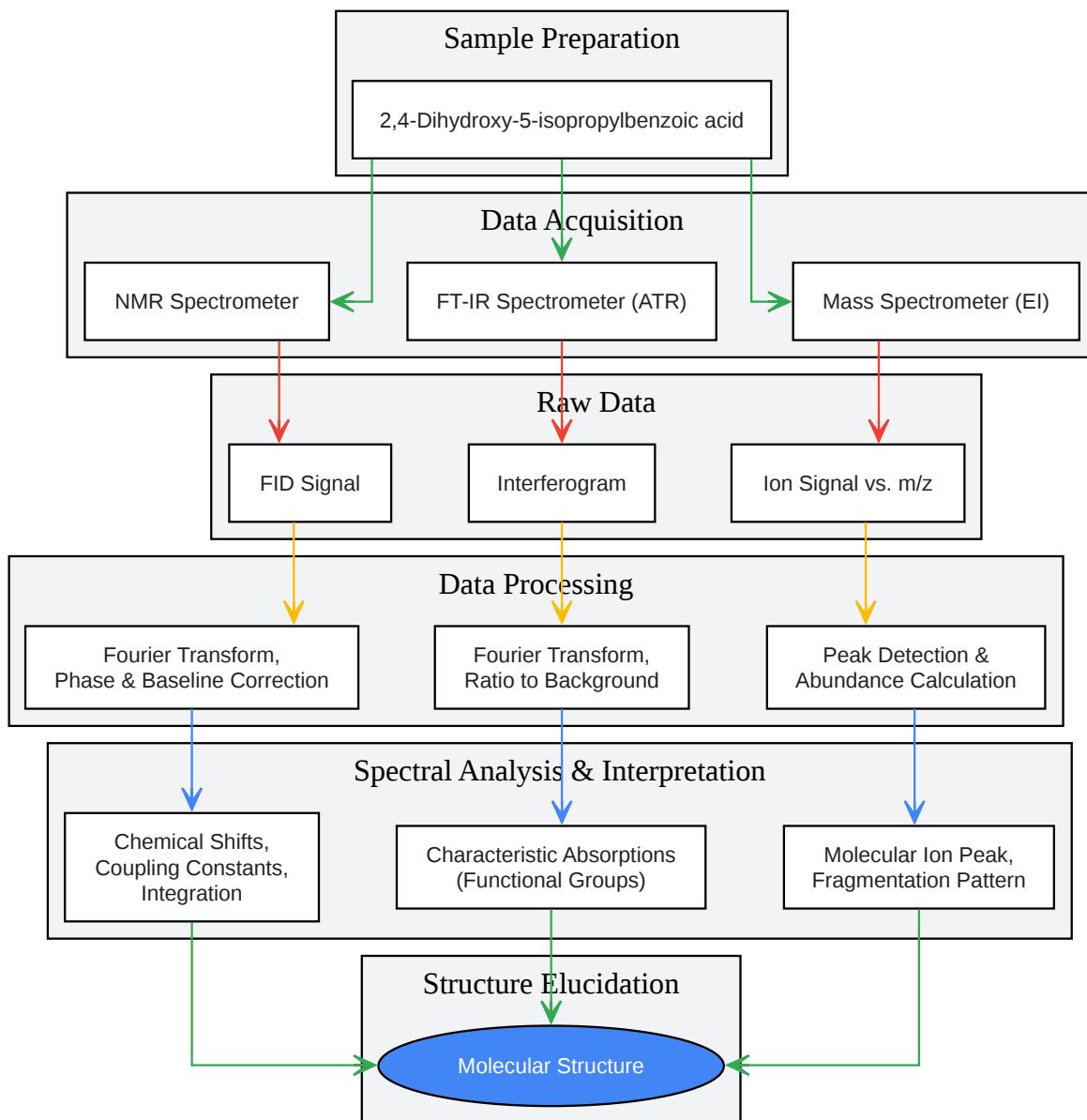
## Electron Ionization Mass Spectrometry (EI-MS)

### Sample Introduction and Analysis:

- Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically using a direct insertion probe.
- Gently heat the probe to vaporize the sample into the ion source.
- Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Accelerate the resulting positive ions into the mass analyzer.
- The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dihydroxy-5-isopropylbenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b570215#spectroscopic-data-for-2-4-dihydroxy-5-isopropylbenzoic-acid-nmr-ir-ms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)